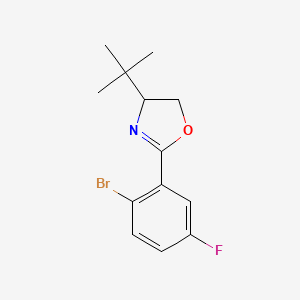
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is an organic compound with a complex structure that includes a bromine and fluorine substituted phenyl ring, a tert-butyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method starts with the preparation of 2-bromo-5-fluoroaniline, which is then reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydride to form tert-butyl 2-bromo-5-fluorophenylcarbamate . This intermediate is then cyclized with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets 2-(2-Bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole apart is its unique combination of a bromine and fluorine substituted phenyl ring with an oxazole ring and a tert-butyl group. This structure imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H15BrFNO |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15BrFNO/c1-13(2,3)11-7-17-12(16-11)9-6-8(15)4-5-10(9)14/h4-6,11H,7H2,1-3H3 |
InChI Key |
XRXWUTCMXWPNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
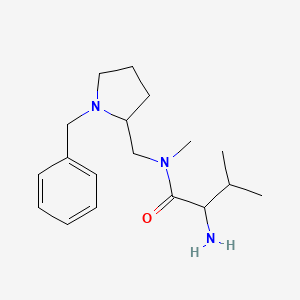
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
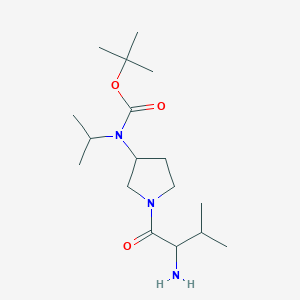
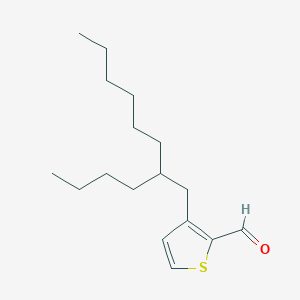
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

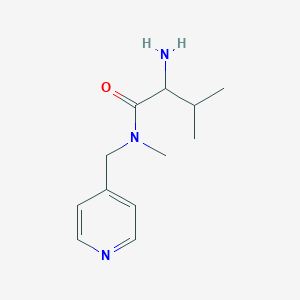
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)

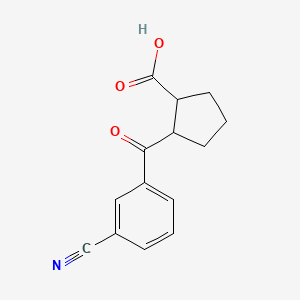
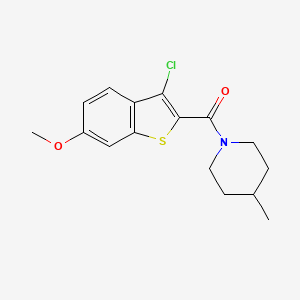
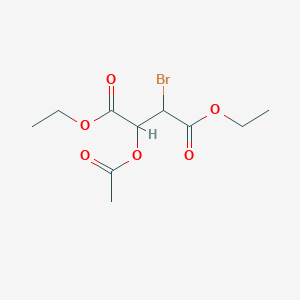
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)
